REACTION_CXSMILES
|
[CH3:1][N:2]1[C:12]2[C:7](=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=2)[C:6]([OH:14])=[CH:5][C:3]1=[O:4].[N+:15]([O-])([OH:17])=[O:16]>C(O)(=O)C>[CH3:1][N:2]1[C:12]2[C:7](=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=2)[C:6]([OH:14])=[C:5]([N+:15]([O-:17])=[O:16])[C:3]1=[O:4]
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
|
Smiles
|
CN1C(=O)C=C(C2=CC(=CC=C12)C)O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
2.5 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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The solid dissolved
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Type
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CUSTOM
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Details
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to give a red solution which
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Type
|
CUSTOM
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Details
|
precipitated the 3-nitro compound as yellow crystals
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Type
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TEMPERATURE
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Details
|
on cooling
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Name
|
|
Type
|
|
Smiles
|
CN1C(=O)C(=C(C2=CC(=CC=C12)C)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |